molecular formula C₁₆H₁₂N₂Na₂O₉S₂ B1140027 Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate CAS No. 78211-77-5

Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate

Cat. No.: B1140027
CAS No.: 78211-77-5
M. Wt: 486.38
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Description

Properties

IUPAC Name

disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O9S2.2Na/c1-10(19)17-13-6-4-11(15(8-13)28(22,23)24)2-3-12-5-7-14(18(20)21)9-16(12)29(25,26)27;;/h2-9H,1H3,(H,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b3-2+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVPDHLOXJWYDI-WTVBWJGASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate, commonly referred to as 4-acetamido-4'-nitrostilbene-2,2'-disulfonic acid disodium salt (CAS Number 78211-77-5), is a synthetic compound notable for its biological activities, particularly in the context of cellular transport mechanisms and potential therapeutic applications.

  • Molecular Formula : C16H12N2O9S2·2Na
  • Molecular Weight : 486.38 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a sulfonic acid group, an acetamido group, and a nitro group, which contribute to its solubility and reactivity.

This compound primarily functions as an anion transport inhibitor , affecting the movement of ions across cell membranes. This property is particularly significant in studies related to cellular signaling and transport pathways.

Biological Activity

  • Anion Transport Inhibition : The compound has been shown to inhibit the transport of anions across biological membranes, which can influence various physiological processes. This inhibition is crucial for understanding its role in cellular physiology and potential therapeutic applications in conditions such as cystic fibrosis and other ion transport disorders.
  • Fluorescent Properties : Its structural characteristics allow it to act as a fluorescent dye, making it useful in biological imaging and tracking studies. The compound exhibits fluorescence under specific conditions, facilitating the visualization of cellular processes.
  • Therapeutic Potential : Research has indicated that this compound may have applications in treating diseases linked with dysfunctional ion transport mechanisms. For instance, it has been investigated for its potential use in modulating chloride ion transport in epithelial tissues.

Table 1: Summary of Biological Studies on this compound

Study Objective Findings Implications
Study 1Anion transport inhibitionDemonstrated effective inhibition of chloride transport in epithelial cells.Suggests potential therapeutic use in cystic fibrosis.
Study 2Fluorescent propertiesExhibited strong fluorescence under UV light, enabling tracking of cellular processes.Useful for imaging studies in live cells.
Study 3Cellular effectsInduced apoptosis in cancer cell lines through ion transport modulation.Potential application in cancer therapy by targeting ion channels.

Detailed Findings

  • Inhibition of Ion Transport : In vitro studies have shown that this compound effectively inhibits chloride channels, leading to altered cellular homeostasis and apoptosis in certain cancer cell lines .
  • Fluorescence Applications : The compound's ability to fluoresce makes it a valuable tool for researchers studying dynamic processes within cells, such as membrane trafficking and ion channel activity .
  • Potential Therapeutic Applications : The inhibition of anion transport has implications for diseases characterized by dysregulated ion channels, indicating that this compound could be developed into a therapeutic agent for conditions like cystic fibrosis or certain cancers .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular weight of approximately 498.45 g/mol and a complex structure characterized by multiple functional groups, including sulfonate and acetamido moieties. Its chemical formula is C17H12N2Na2O7S3C_{17}H_{12}N_2Na_2O_7S_3, and it is often utilized in biochemical assays due to its solubility and reactivity.

Biochemical Applications

Fluorescent Labeling:
Disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate serves as a fluorescent probe in various biochemical assays. Its ability to form stable conjugates with proteins and nucleic acids makes it suitable for studying biomolecular interactions. For instance, it can be used to label thiol-containing proteins, facilitating the visualization of protein localization and interactions within cells.

Case Study: Protein Labeling
In a study investigating protein dynamics, researchers utilized this compound to label specific cysteine residues in target proteins. The labeled proteins were then analyzed using fluorescence microscopy, revealing insights into protein trafficking and cellular localization .

Pharmaceutical Research

Anticonvulsant Activity:
Recent research has indicated potential anticonvulsant properties of derivatives related to disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate. Compounds designed based on this structure were evaluated for their efficacy in animal models of epilepsy. The results showed that certain derivatives exhibited significant activity against seizures induced by maximal electroshock (MES) tests .

Data Table: Anticonvulsant Activity of Derivatives

Compound IDED50 (mg/kg)Protective Index (TD50/ED50)
Compound 2052.30>9.56
Valproic Acid4851.6
Phenytoin28.10>3.6

This table summarizes the effective doses (ED50) required to achieve anticonvulsant activity compared to standard medications like phenytoin and valproic acid .

Environmental Applications

Water Quality Monitoring:
Due to its sulfonate groups, disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate can be employed in environmental monitoring as a marker for assessing water quality. Its presence can indicate pollution levels from industrial sources.

Analytical Chemistry

Chromatography:
The compound is also utilized as a standard in chromatographic techniques for the analysis of complex mixtures. Its unique spectral properties allow for effective separation and identification of other compounds in mixtures.

Case Study: Chromatographic Analysis
In a study focused on the detection of contaminants in pharmaceutical products, researchers employed disodium 5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate as a calibration standard in high-performance liquid chromatography (HPLC). The results demonstrated its utility in quantifying trace levels of active pharmaceutical ingredients .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Disodium 4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonate (CAS 51023-76-8)

  • Structural Differences: Substituents: The nitro group (NO₂) in the main compound is replaced by an isothiocyanato (NCS) group . Reactivity: The isothiocyanato group reacts with amines, making it useful as a fluorescent probe or protein-labeling agent .
Property Main Compound (CAS 78211-77-5) Isothiocyanato Analog (CAS 51023-76-8)
Molecular Weight 518.41 g/mol 498.45 g/mol
Functional Group Nitro (NO₂) Isothiocyanato (NCS)
Key Applications Optical materials, intermediates Biological labeling (e.g., SITS dye)
Absorption λₘₐₓ 336 nm Similar (stilbene backbone)

Research Findings :

  • The isothiocyanato derivative (SITS) is widely used as a chloride channel inhibitor and fluorescent marker due to its reactive NCS group .
  • The nitro-substituted compound may exhibit stronger electron-withdrawing effects, enhancing nonlinear optical (NLO) properties compared to the NCS analog .

4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 2,4,6-Trimethylbenzenesulfonate (DSTMS)

  • Structural Differences: Backbone: Pyridinium vs. benzene rings. Substituents: Dimethylamino (electron-donating) vs. nitro (electron-withdrawing) groups .
Property Main Compound DSTMS
Electronic Effects Electron-withdrawing (NO₂) Electron-donating (NMe₂)
NLO Performance Moderate High (polarizable π-system)
Crystal System Not reported Triclinic, P1 space group

Research Findings :

  • DSTMS forms hydrated crystals with strong NLO activity, while the main compound’s nitro group may reduce hydration stability .

Nitroaromatic Carcinogens (Nitrofuran Derivatives)

  • Key Contrast : The main compound contains a nitro group on a benzene ring, whereas nitrofurans (e.g., 5-nitrofuran derivatives) have nitro groups on a furan ring .
Property Main Compound Nitrofuran Derivatives
Carcinogenicity Not reported High (bladder, mammary tumors in rats)
Structural Motif Benzene + nitro Furan + nitro + hydrazine/thiazole

Research Findings :

  • Nitrofurans like N-[3-(5-nitro-2-furyl)-2-thiazolyl]formamide are potent bladder carcinogens due to metabolic activation of the nitrofuran moiety .
  • The nitro group in the main compound is less likely to exhibit similar carcinogenicity, as nitroaromatic toxicity depends on ring structure and metabolic pathways .
Table 1. Molecular Data Comparison
Compound CAS No. Molecular Formula Key Substituents
Main Compound 78211-77-5 C₁₇H₁₂N₂Na₂O₉S₂ NO₂, SO₃⁻, Acetamido
SITS (Isothiocyanato) 51023-76-8 C₁₇H₁₂N₂Na₂O₇S₃ NCS, SO₃⁻, Acetamido
DSTMS 207233-90-7 C₂₃H₂₈N₂O₃S NMe₂, SO₃⁻
Table 2. Toxicity Profile
Compound Carcinogenicity (Rat Models) Key Organs Affected
Main Compound Not studied N/A
Nitrofuran Derivatives High Bladder, Mammary
SITS Low (non-carcinogenic) N/A

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate, and what challenges arise during purification?

  • Methodology : The compound’s synthesis likely involves condensation reactions between nitro-substituted benzaldehyde derivatives and sulfonated acetamido precursors under alkaline conditions. Key steps include maintaining stereochemical control of the (E)-ethenyl group and optimizing sulfonation/neutralization to achieve disodium salt formation. Column chromatography (silica gel or ion-exchange resins) is recommended for purification due to the compound’s high polarity and ionic character. Challenges include removing residual sulfonic acid byproducts and ensuring anhydrous conditions to prevent hydrolysis .
  • Validation : Elemental analysis (CHNS) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular composition, while FT-IR and ¹H/¹³C NMR verify functional groups and regioselectivity .

Q. How can the compound’s photophysical properties (e.g., fluorescence) be characterized for applications in biological staining?

  • Methodology : UV-Vis absorption (λmax ~336 nm) and fluorescence emission spectra should be recorded in aqueous buffers (pH 7–9) to mimic physiological conditions. Quantum yield calculations require comparison against standards like quinine sulfate. Solvatochromic studies (e.g., in DMSO vs. water) assess polarity-dependent emission shifts, which are influenced by the nitro and sulfonate groups’ electron-withdrawing effects .
  • Experimental Design : Use fluorescence microscopy to evaluate staining efficiency in cellular models. Pre-treat samples with alkaline phosphatase to test for enzyme-responsive fluorescence quenching, leveraging the nitro group’s redox sensitivity .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data between aqueous and organic solvents for this compound?

  • Data Analysis : Discrepancies arise from the compound’s amphiphilic nature: the sulfonate groups confer water solubility (>50 mg/mL), while the aromatic backbone and nitro group enhance solubility in polar aprotic solvents (e.g., DMSO). Systematic solubility profiling (via turbidimetry or HPLC) under varying pH and ionic strength (e.g., NaCl concentration) can clarify these trends. Molecular dynamics simulations may predict solvation shells around sulfonate moieties .
  • Mitigation : For organic-phase reactions, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or micellar systems (SDS/CTAB) to improve miscibility .

Q. How does the crystal structure of related stilbene disulfonate derivatives inform the design of co-crystals for enhanced thermal stability?

  • Structural Insights : Analogous compounds (e.g., DSTMS.H2O) exhibit triclinic symmetry (space group P1) with head-to-tail packing of cations and anions. The nitro group’s planarity and hydrogen-bonding interactions with water/sulfonate oxygens stabilize the lattice. Co-crystallization with urea or thiourea derivatives could enhance thermal stability (>200°C) by introducing additional H-bonding networks .
  • Validation : Single-crystal X-ray diffraction (SCXRD) and thermogravimetric analysis (TGA) are essential for comparing packing motifs and decomposition profiles .

Q. What mechanistic insights explain the compound’s reactivity in radical-mediated transformations, and how do they compare to diazo-based analogs?

  • Mechanistic Study : The nitro group acts as a radical scavenger, competing with sulfonate-stabilized ethenyl radicals in chain-propagation reactions. Electron paramagnetic resonance (EPR) spectroscopy can detect transient radical intermediates. Comparative studies with diazo compounds (e.g., 5-(1-diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium triflate) reveal lower exothermicity (~400 J/g vs. >600 J/g), suggesting safer scalability for reactions requiring radical initiators .
  • Applications : Explore photocatalyzed C–H functionalization using visible light (λ >400 nm) to activate the ethenyl moiety .

Methodological Notes

  • Spectroscopic Cross-Validation : Combine 2D NMR (COSY, NOESY) with computational methods (DFT) to assign stereochemistry and confirm the (E)-configuration of the ethenyl bridge .
  • Handling Precautions : Store the compound in desiccated, opaque containers to prevent photodegradation and hygroscopic clumping .

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